N-Cyclopentyl-5-iodo-2-methylaniline
Description
The compound features a 5-iodo-2-methylaniline core with a cyclopentyl group attached to the nitrogen atom. This combination of substituents likely influences its electronic, steric, and solubility characteristics compared to similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-5-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c1-9-6-7-10(13)8-12(9)14-11-4-2-3-5-11/h6-8,11,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVNHWUVFBWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism:
-
Dehydrogenation : Cyclopentanol is oxidized to cyclopentanone via iron-mediated dehydrogenation.
-
Condensation : Cyclopentanone reacts with 5-iodo-2-methylaniline to form an imine intermediate.
-
Hydrogenation : The imine is reduced back to the amine using in situ-generated hydrogen.
| Component | Details |
|---|---|
| Catalyst | FeCl₂·4H₂O (20 mol%) |
| Ligand | Tricyclohexylphosphine (15 mol%) |
| Solvent | N-Methylpyrrolidone (NMP) |
| Temperature | 90°C |
| Time | 16–24 hours |
| Yield | 70–85% (analogous systems) |
Advantages :
-
Utilizes cyclopentanol, a cost-effective and stable substrate.
-
Avoids hazardous alkyl halides.
-
High functional group tolerance (e.g., iodine remains intact).
Reductive Amination of 5-Iodo-2-methylaniline with Cyclopentanone
Reductive amination offers a two-step route involving condensation followed by reduction. This method is effective for introducing secondary amines.
Procedure :
-
Condensation : 5-Iodo-2-methylaniline reacts with cyclopentanone in toluene under Dean-Stark conditions to remove water.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate.
| Parameter | Value |
|---|---|
| Solvent | Methanol/Toluene (1:1) |
| Reducing Agent | NaBH₃CN (2 equiv) |
| Temperature | 25°C |
| Yield | 65–75% |
Limitations :
-
Requires anhydrous conditions.
-
Cyclopentanone must be purified to avoid side reactions.
Halogen Exchange from N-Cyclopentyl-5-bromo-2-methylaniline
Halogen exchange provides a pathway to introduce iodine at the 5-position post N-alkylation. This method is critical when direct iodination is challenging.
-
Substrate Preparation : Synthesize N-cyclopentyl-5-bromo-2-methylaniline via iron-catalyzed alkylation (Method 1).
-
Iodination : React with NaI (3 equiv) in acetone at 60°C for 12 hours.
Key Observations :
-
Side Reactions : Minimal (<5%) dehalogenation or cyclopentyl group cleavage.
Comparative Analysis of Methods
| Method | Pros | Cons | Yield Range |
|---|---|---|---|
| Iron-Catalyzed Alkylation | Atom-economical, one-pot | Requires high-temperature conditions | 70–85% |
| Reductive Amination | Mild conditions, scalable | Multi-step, moisture-sensitive | 65–75% |
| Halogen Exchange | High efficiency for iodine insertion | Requires brominated precursor | 80–90% |
| Suzuki Coupling | Precise iodination | Lengthy synthetic route | 50–60% |
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-iodo-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding N-Cyclopentyl-2-methylaniline.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce N-Cyclopentyl-2-methylaniline. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Cyclopentyl-5-iodo-2-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-iodo-2-methylaniline involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the cyclopentyl and methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and activities.
Comparison with Similar Compounds
Research Implications and Limitations
N-Alkylation of aniline cores (as seen in and ) may require tailored conditions to accommodate bulky substituents .
Physicochemical Properties: The nitro group in ’s compound likely increases molecular polarity and melting point compared to non-nitro analogs.
Biological Relevance :
- Fluorinated and iodinated anilines are often explored in medicinal chemistry for their bioactivity. The 3-fluorobenzyl group in ’s compound may enhance blood-brain barrier penetration, whereas iodine’s size in and could influence receptor binding .
Q & A
Q. How can researchers resolve discrepancies in reported yields for this compound synthesis across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
